(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
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Overview
Description
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a chemical compound with a unique structure that includes a benzazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzazepine ring, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, higher efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine-containing compounds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-piperidine-2,6-dione hydrochloride: Similar in structure but with a piperidine ring instead of a benzazepine ring.
(3S)-1-Methyl-3-piperidinamine dihydrochloride: Another related compound with a piperidine ring and similar functional groups.
Uniqueness
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is unique due to its benzazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H15ClN2O |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
BBODDTTVNJYOHR-FVGYRXGTSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2CC[C@@H](C1=O)N.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N.Cl |
Origin of Product |
United States |
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